2-(Difluoromethyl)-6,7-difluoro-1H-benzo[d]imidazole
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Overview
Description
2-(Difluoromethyl)-6,7-difluoro-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are structurally related to imidazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-6,7-difluoro-1H-benzo[d]imidazole typically involves the introduction of difluoromethyl and difluoro groups into the benzimidazole core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-halophenyltrifluoroacetimidoyl chlorides with primary amines in the presence of catalytic copper(I) iodide and N,N,N’,N’-tetramethylethylenediamine can yield the desired benzimidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-6,7-difluoro-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated benzimidazole oxides, while substitution reactions can produce a variety of functionalized benzimidazole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-6,7-difluoro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to target proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-Trifluoromethyl-4,5-dicyanoimidazole: This compound has a similar fluorinated imidazole structure but with different substituents.
2-(Trifluoromethyl)-1H-benzo[d]imidazole: Another fluorinated benzimidazole with a trifluoromethyl group instead of difluoromethyl.
Uniqueness: 2-(Difluoromethyl)-6,7-difluoro-1H-benzo[d]imidazole is unique due to the presence of both difluoromethyl and difluoro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C8H4F4N2 |
---|---|
Molecular Weight |
204.12 g/mol |
IUPAC Name |
2-(difluoromethyl)-4,5-difluoro-1H-benzimidazole |
InChI |
InChI=1S/C8H4F4N2/c9-3-1-2-4-6(5(3)10)14-8(13-4)7(11)12/h1-2,7H,(H,13,14) |
InChI Key |
DCMSSJSGZIXYMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=N2)C(F)F)F)F |
Origin of Product |
United States |
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